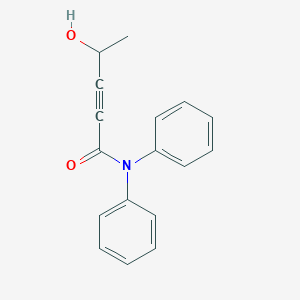

4-hydroxy-N,N-diphenylpent-2-ynamide

Description

Significance of Ynamides and Related Propargylic Amides in Contemporary Organic Synthesis

Ynamides, a class of alkynes activated by the electron-donating nitrogen atom adjacent to the triple bond, are highly versatile building blocks in modern organic synthesis. brad.ac.uktandfonline.com Their unique electronic properties, featuring a nucleophilic β-carbon and an electrophilic α-carbon, allow for a wide range of chemical transformations. brad.ac.uk These include oxidations, rearrangements, cyclizations, and cycloadditions, which are instrumental in constructing complex heterocyclic rings. brad.ac.uk The presence of an electron-withdrawing group on the nitrogen atom enhances the stability of ynamides compared to the more hydrolytically sensitive ynamines, making them more practical for synthetic applications. nih.govnih.gov This stability allows them to be used in a variety of reaction conditions, including those that are aqueous or require purification by column chromatography. nih.gov

Propargylic amides are also crucial structural motifs in organic synthesis. acs.org They serve as precursors for a variety of valuable molecules, and their enantioselective synthesis is of high interest. acs.org The development of methods for the synthesis of chiral propargylic amides, such as through rhodium-catalyzed asymmetric hydroalkynylation of enamides, highlights their importance. acs.org These compounds are key intermediates in the formation of other functional groups and for the construction of complex molecular architectures. mdpi.com The cyclization of propargylylic amides, for instance, provides a mild pathway to oxazole (B20620) derivatives. nih.gov

The synthetic utility of both ynamides and propargylic amides is evident in their application to the synthesis of natural products and pharmaceutically relevant molecules. brad.ac.uktandfonline.com For example, ynamide chemistry has been applied to the synthesis of marinoquinolines A and C, aplidiopsamine A, and rigidin (B1218258) A. brad.ac.uk

Structural Characteristics and Functional Group Analysis of 4-Hydroxy-N,N-diphenylpent-2-ynamide

The molecular structure of this compound comprises several key functional groups that dictate its reactivity. The IUPAC name for the chiral version of this compound is (4R)-4-hydroxy-N,N-diphenylpent-2-ynamide. nih.gov

Key Structural Features:

Ynamide Moiety: This core functional group consists of a carbon-carbon triple bond directly attached to a nitrogen atom that is part of an amide. The nitrogen atom is substituted with two phenyl groups. This arrangement polarizes the alkyne, making it susceptible to attack by both nucleophiles and electrophiles. rsc.org

Hydroxyl Group: The presence of a hydroxyl group at the C-4 position introduces a site for potential hydrogen bonding and a handle for further functionalization, such as oxidation or esterification.

Chiral Center: The C-4 carbon, bonded to the hydroxyl group, a methyl group, and the alkyne, is a stereocenter. The specific stereoisomer, such as the (R)-enantiomer, can be crucial for its biological activity or its role in stereoselective synthesis.

Diphenylamino Group: The two phenyl groups on the nitrogen atom provide steric bulk and can influence the electronic properties of the ynamide.

Below is a table summarizing the key properties of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide.

| Property | Value |

| IUPAC Name | (4R)-4-hydroxy-N,N-diphenylpent-2-ynamide nih.gov |

| Molecular Formula | C₁₇H₁₅NO₂ nih.gov |

| Molecular Weight | 265.31 g/mol nih.gov |

| Canonical SMILES | CC@HO nih.gov |

| InChIKey | YGFCFRBHEOHPJI-CQSZACIVSA-N nih.gov |

Rationale for In-depth Investigation of this compound's Reactivity and Utility

The primary rationale for a detailed investigation into this compound stems from its proven value in pharmaceutical synthesis. As a key intermediate for Vorapaxar Sulfate, a drug used to reduce thrombotic cardiovascular events, efficient and scalable synthesis of this compound is of high importance. A deeper understanding of its chemical properties can lead to process improvements and potentially novel synthetic pathways.

Beyond its current application, the compound's structure is inherently interesting from a fundamental chemical perspective. The interplay between the chiral propargylic alcohol and the ynamide functionality presents opportunities for developing new synthetic methodologies. For example, the hydroxyl group could direct metal-catalyzed reactions on the alkyne, leading to highly stereoselective transformations.

Furthermore, the exploration of the reactivity of this compound could lead to the discovery of new molecular scaffolds with potential applications in medicinal chemistry and materials science. The diverse reactivity of ynamides in cycloaddition reactions, for instance, could be exploited to generate novel and complex heterocyclic systems from this readily available chiral starting material. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

4-hydroxy-N,N-diphenylpent-2-ynamide |

InChI |

InChI=1S/C17H15NO2/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,19H,1H3 |

InChI Key |

YGFCFRBHEOHPJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy N,n Diphenylpent 2 Ynamide

Retrosynthetic Analysis of the 4-Hydroxy-N,N-diphenylpent-2-ynamide Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, several disconnections are plausible.

A primary and intuitive disconnection breaks the amide bond (C-N bond), suggesting an amide coupling reaction. This pathway identifies diphenylamine (B1679370) and 4-hydroxypent-2-ynoic acid (or an activated derivative) as the immediate precursors. The latter can be further deconstructed by breaking the C2-C3 triple bond's connection to the carboxyl group, leading back to but-3-yn-2-ol , which itself can be formed from the nucleophilic addition of an acetylide to acetaldehyde .

Alternatively, a more convergent strategy involves disconnecting the C3-C4 bond. This approach suggests a nucleophilic addition of a propargyl anion equivalent to an aldehyde. The synthons for this transformation would be an electrophilic two-carbon fragment (acetaldehyde ) and a nucleophilic N,N-diphenyl-substituted propargyl anion. This points towards a direct and efficient assembly of the carbon skeleton.

These distinct retrosynthetic pathways map out the primary strategies for the synthesis of this compound, focusing on key bond formations such as amidation and carbon-carbon bond creation via nucleophilic addition.

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry, leveraging the unique reactivity of ynamides and other key functional groups.

Utilization of Ynamides as Key Precursors in Multi-Step Syntheses

Ynamides are a class of alkynes substituted with a nitrogen atom bearing an electron-withdrawing group. This substitution pattern polarizes the alkyne, making the α-carbon electrophilic and the β-carbon nucleophilic, and imparts greater stability compared to their ynamine counterparts. brad.ac.ukbrad.ac.ukorgsyn.org This unique reactivity makes them versatile intermediates in synthesis. nih.gov

One of the most direct and efficient methods for constructing the this compound scaffold is through the nucleophilic addition of a metallated ynamide to an aldehyde. This approach builds the carbon backbone and installs the hydroxyl group in a single, highly convergent step.

The synthesis begins with the preparation of the key ynamide precursor, N,N-diphenylprop-2-ynamide . This can be accomplished via copper-catalyzed coupling of diphenylamine with a suitable propargylating agent. orgsyn.org The terminal alkyne of this precursor is then deprotonated using a strong base, such as n-butyllithium (n-BuLi), at low temperatures to generate a potent lithium acetylide nucleophile. This nucleophile subsequently reacts with acetaldehyde , attacking the electrophilic carbonyl carbon. An aqueous workup protonates the resulting alkoxide, yielding the final product, this compound. The chirality at the C4 position is typically generated as a racemic mixture unless a chiral catalyst or auxiliary is employed.

Table 1: Representative Nucleophilic Addition for Synthesis

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Diphenylamine, 1-bromo-2-propyne | CuI (catalyst), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane) | N,N-diphenylprop-2-ynamide |

This nucleophilic addition strategy is highly effective due to its convergency and the reliable nature of acetylide chemistry. The electronic properties of ynamides allow for regioselective addition, making them powerful tools for building complex molecules. nih.govresearchgate.net

Ynamides are excellent partners in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, providing access to a wide range of carbocyclic and heterocyclic structures. nih.gov In [2+2] cycloadditions, ynamides react with ketenes or other electron-deficient alkenes to form substituted cyclobutenones or cyclobutenes. nih.govacs.org Similarly, [3+2] cycloadditions with dipoles like azides or nitrile oxides can produce five-membered heterocycles. acs.orgresearchgate.net

While these reactions are powerful for ring synthesis, they are not typically used for the direct, linear construction of a molecule like this compound. The synthesis of an acyclic target via a cycloaddition would necessitate a subsequent, often complex, ring-opening step. Therefore, for this specific target, cycloaddition chemistry is considered an indirect and less efficient approach compared to nucleophilic addition strategies.

Table 2: General Ynamide Cycloaddition Reactions

| Reaction Type | Ynamide Partner | Second Component | Product Type |

|---|---|---|---|

| [2+2] Cycloaddition | Ynamide | Ketene | 3-Aminocyclobutenone nih.gov |

| [3+2] Cycloaddition | Ynamide | Alkyne (intramolecular) | Fused Pyrrole acs.org |

Application of the Ugi Reaction and its Derivatives for Amide Bond Formation

The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that efficiently generates complex molecules by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot. numberanalytics.comorganic-chemistry.orgwikipedia.org The reaction product is characteristically an α-aminoacyl amide, also known as a bis-amide. pulsus.comrsc.org

The standard Ugi reaction mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable bis-amide product. wikipedia.org

Given that the structure of this compound is a mono-amide with a propargylic alcohol feature, it is not a direct product of the classic Ugi reaction. The U-4CR is designed to create α-aminoacyl amides, a fundamentally different molecular scaffold. organic-chemistry.org While modifications of the Ugi reaction or other isocyanide-based multicomponent reactions exist, their application to synthesize this specific target would require unconventional starting materials or significant post-reaction modifications, making alternative synthetic strategies more practical and direct.

Direct Functionalization and Derivatization of Precursor Compounds

Another strategic approach involves the functionalization of a simpler precursor that already contains a significant portion of the target molecule's framework. This can include the modification of a pre-formed alkyne or the derivatization of an existing ynamide.

One potential route begins with the synthesis of a precursor alkyne, such as pent-2-ynoic acid. organic-chemistry.orgrsc.org The subsequent challenge lies in the regioselective introduction of the hydroxyl group at the C4 position. Direct oxidation of the propargylic C-H bonds can be difficult to control and may lead to a mixture of products or over-oxidation.

A more controlled method involves the use of modern catalytic systems for the direct oxidation of ynamides. For instance, a Lewis acid-catalyzed alkyne oxidation strategy could potentially be adapted. acs.org This might involve starting with N,N-diphenylpent-2-ynamide and using a suitable oxidant to install the hydroxyl group at the C4 position. However, achieving high regioselectivity at a non-activated sp³ carbon adjacent to an alkyne remains a significant synthetic challenge that often requires a directing group or a highly specialized catalytic system.

Another approach is the direct functionalization of amide precursors. Methods for the α-functionalization of amides via carbene insertion into various X-H bonds (where X = Si, B, S, etc.) have been developed. nih.gov While powerful, applying this to generate the C-C bond and hydroxyl group in this compound is not straightforward and highlights the elegance of the more convergent nucleophilic addition routes.

Selective Reduction Techniques for Hydroxyl Group Introduction

A primary strategy for the synthesis of this compound involves the selective reduction of a 4-oxo-N,N-diphenylpent-2-ynamide precursor. The challenge lies in reducing the ketone functionality without affecting the ynamide triple bond. Asymmetric hydrogenation of ketones represents a powerful tool for producing chiral alcohols with high enantioselectivity. This approach typically utilizes transition metal catalysts, such as ruthenium or iridium complexes, in combination with chiral ligands. wikipedia.org The choice of catalyst and reaction conditions is crucial to achieve both high conversion and excellent enantiomeric excess. While specific examples for the reduction of 4-oxo-N,N-diphenylpent-2-ynamide are not extensively detailed in the literature, the principles of asymmetric ketone hydrogenation provide a solid foundation for this transformation.

| Catalyst System | Substrate Type | Key Features |

| RuCl2(diphosphine)(diamine) | Ketones | High activity and enantioselectivity under neutral to basic conditions. wikipedia.org |

| η6-arene/TsDPEN–Ru | Ketones | Effective under slightly acidic conditions. wikipedia.org |

| MsDPEN–Cp*Ir | Ketones | Effective under slightly acidic conditions. wikipedia.org |

| Iron Complexes | Ketones | An emerging, more economical alternative to platinum group metals. |

Functionalization of Pent-2-ynamide Backbones

Direct functionalization of a pent-2-ynamide backbone to introduce a hydroxyl group at the C4 position presents an alternative synthetic route. Ynamides are versatile building blocks in organic synthesis due to the electronic nature of the nitrogen-substituted alkyne, which allows for a range of chemical transformations. nih.gov While direct hydroxylation at the C4 position is not a commonly reported transformation, functionalization could potentially proceed through a multi-step sequence involving activation of the C4 position followed by nucleophilic attack with a hydroxide (B78521) equivalent. The inherent reactivity of the ynamide triple bond, however, often directs reactions to the alkyne carbons, making regioselective functionalization at the C4 position a significant synthetic challenge.

Enantioselective Synthesis of (R)-4-Hydroxy-N,N-diphenylpent-2-ynamide

The synthesis of the enantiomerically pure (R)-4-hydroxy-N,N-diphenylpent-2-ynamide is of particular interest, likely for its application in the synthesis of chiral pharmaceuticals. nih.gov Several strategies can be employed to achieve this stereocontrol.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established method for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide, a chiral auxiliary could be incorporated into the diphenylamine moiety or, more likely, used to direct the reduction of a prochiral 4-keto precursor. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. While specific applications of this method to the target molecule are not detailed in readily available literature, the general principles of auxiliary-controlled reductions are broadly applicable.

Asymmetric Catalysis in the Construction of the Chiral Center

Asymmetric catalysis offers a highly efficient route to enantiomerically enriched products. As mentioned in section 2.2.3.1, the asymmetric hydrogenation of 4-oxo-N,N-diphenylpent-2-ynamide using a chiral catalyst is a promising approach. The catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. The development of highly active and selective catalysts for ketone reduction has been a major focus in organic synthesis, providing a range of options for this transformation. wikipedia.org

Chemoenzymatic Synthetic Pathways for Stereocontrol

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiomerically pure compounds. For the synthesis of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide, a key strategy would be the kinetic resolution of a racemic mixture of the alcohol. This can be achieved using lipases, which are enzymes that can selectively acylate one enantiomer of an alcohol, leaving the other enantiomer unreacted and thus enriched. acs.org For instance, a racemic mixture of this compound could be treated with a lipase (B570770) and an acyl donor. The enzyme would preferentially acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. This method is widely used for the preparation of enantiopure alcohols and amines. rsc.org

| Enzymatic Method | Description |

| Kinetic Resolution | A racemic mixture is reacted with an enzyme that selectively transforms one enantiomer, allowing for the separation of the remaining, unreacted enantiomer. acs.org |

| Dynamic Kinetic Resolution | A kinetic resolution is coupled with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer. acs.org |

Reactivity and Mechanistic Studies of 4 Hydroxy N,n Diphenylpent 2 Ynamide

Reactivity of the Alkyne Moiety

The alkyne bond in 4-hydroxy-N,N-diphenylpent-2-ynamide is the primary site of its reactivity, participating in a variety of transformations including cycloadditions and electrophilic additions. The electron-donating nitrogen atom, modulated by the electron-withdrawing phenyl groups, polarizes the alkyne, making it susceptible to attack by both electrophiles and nucleophiles.

Cycloaddition Reactions of the Alkyne

Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic systems. Ynamides, in general, are excellent substrates for such transformations, and this compound is expected to follow these reactivity patterns.

Ynamides readily participate in [2+2] cycloaddition reactions with various partners, including ketenes and alkenes, to form four-membered rings such as cyclobutenones and cyclobutenes. rsc.orgresearchgate.net For instance, the reaction of ynamides with ketenes, generated in situ, provides a direct route to 3-aminocyclobutenone derivatives. rsc.org In the context of this compound, a Lewis acid-catalyzed [2+2] cycloaddition with a suitable ketenophile could lead to the formation of a functionalized cyclobutene (B1205218) ring. The reaction is often regioselective, with the substitution pattern on the ynamide influencing the outcome. nih.gov

A notable example of a [2+2] cycloaddition involves the reaction of N-allyl ynamides, which can undergo a palladium-catalyzed cascade involving an N-to-C allyl transfer followed by an intramolecular ketenimine-[2+2] cycloaddition. researchgate.net This highlights the potential for complex, stereoselective transformations.

Table 1: Examples of [2+2] Cycloaddition Reactions of Ynamides

| Ynamide Reactant | Cycloaddition Partner | Catalyst/Conditions | Product Type | Reference |

| General Ynamide | Ketenes | Thermal or Lewis Acid | 3-Aminocyclobutenones | rsc.org |

| N-Allyl Ynamide | Internal Alkene | Palladium catalyst | Bicyclic Imines | researchgate.net |

| General Ynamide | Cyclic Isoimidium Salt | Thermally driven | Cyclobutene derivatives | nih.gov |

[3+2] Dipolar cycloadditions are a cornerstone in the synthesis of five-membered heterocyclic rings. Ynamides have been extensively used as dipolarophiles in reactions with a variety of 1,3-dipoles, including azides, nitrones, and nitrile oxides. nih.govnih.gov These reactions provide access to a diverse range of important nitrogen-containing heterocycles such as triazoles, isoxazoles, and pyrazoles.

For this compound, a [3+2] cycloaddition with an azide (B81097) would lead to the formation of a triazole, a common motif in medicinal chemistry. The regioselectivity of this reaction is often controlled by the electronic nature of the ynamide and the azide. Gold-catalyzed [3+2] cycloadditions of ynamides with N-acyl nitrene precursors have been shown to produce 5-alkynyloxazoles with high regioselectivity. nih.gov

Furthermore, ynamides can themselves act as three-atom components in certain cycloadditions. For example, intramolecular [3+2] cycloadditions between ynamides and benzynes have been reported. researchgate.net

Table 2: Examples of [3+2] Dipolar Cycloaddition Reactions of Ynamides

| Ynamide Reactant | 1,3-Dipole/Partner | Catalyst/Conditions | Product Type | Reference |

| 1,3-Butadiynamide | Azides | Copper or Rhodium catalyst | 4-Alkynyl Triazoles | nih.gov |

| 1,3-Butadiynamide | N-Acyl Nitrene Precursor | Gold catalyst | 5-Alkynyloxazoles | nih.gov |

| General Ynamide | Benzyne (intramolecular) | Thermal | Fused Indole Derivatives | researchgate.net |

| General Ynamide | N-Phenyl Sydnone | - | Pyrazole derivatives | researchgate.net |

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the synthesis of six-membered rings. While less common for simple alkynes, electron-rich ynamides can act as dienophiles in Diels-Alder reactions, particularly with electron-deficient dienes. nih.govmdpi.comrsc.orgresearchgate.netrsc.org The reaction of this compound with a suitable diene would be expected to yield a substituted cyclohexadiene derivative.

Inverse-electron-demand Diels-Alder reactions, where the ynamide acts as the diene component, are also conceivable, though less documented for this specific class of compounds. The stereochemistry of the Diels-Alder reaction is a key feature, and the existing chiral center in this compound could influence the diastereoselectivity of the cycloaddition.

Research has shown that ynamides can participate in thermal and metal-promoted [4+2] cycloadditions. nih.gov For instance, the reaction of N-phenylmaleimide with in-situ generated butadiene is a classic example of a Diels-Alder reaction leading to a cyclohexene (B86901) derivative. rsc.org

Table 3: Examples of [4+2] Diels-Alder Type Reactions Involving Ynamide-like Structures or Relevant Dienophiles

| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |

| Furan | N-Azobenzene Maleimides | Thermal | Oxa-norbornene dicarboximides | mdpi.com |

| Buta-1,3-diene (in situ) | N-Phenylmaleimide | Thermal | Cyclohexene derivative | rsc.org |

| Furfural derivatives | Maleimides | Aqueous medium | 7-Oxa-norbornenes | rsc.orgtudelft.nl |

Electrophilic Additions to the Alkyne

The electron-rich nature of the alkyne in this compound makes it susceptible to electrophilic attack. The regioselectivity of such additions is governed by the stabilizing effect of the nitrogen atom on the resulting carbocationic intermediate.

The hydrohalogenation of alkynes typically proceeds via a Markovnikov addition, leading to a vinyl halide, which can then react further with a second equivalent of the hydrogen halide to give a geminal dihalide. In the case of ynamides, the initial hydrohalogenation has been shown to be highly regio- and stereoselective, often yielding (E)-α-haloenamides. nih.gov

While the formation of geminal dihalides from the double hydrohalogenation of ynamides is less commonly reported, it is a plausible transformation under forcing conditions with excess hydrogen halide. The reaction would proceed through a vinyl cation intermediate stabilized by the adjacent nitrogen atom. The initial product, an α-haloenamide, would then undergo a second hydrohalogenation to yield the geminal dihaloalkane. The stability of the intermediate carbocation at the α-position to the nitrogen atom would direct the second halide to the same carbon. The synthesis of geminal diazides from ketones and internal olefins suggests that the introduction of two heteroatoms at the same carbon is feasible under specific conditions. mdpi.com

It is important to note that the direct synthesis of geminal dihalides from alkenes can be achieved through deconstructive fragmentation methods, although this is a different mechanistic pathway. nih.gov The preparation of geminal dihalides is a valuable transformation as these compounds are versatile synthetic intermediates. researchgate.net

Hydration and Hydroamination Reactions

The activated alkyne of this compound is susceptible to addition reactions with water (hydration) and amines (hydroamination).

Hydration: Ynamides are known to be sensitive to moisture, particularly under acidic or heated conditions, leading to hydration. nih.govorganic-chemistry.org Catalyst-free hydration of ynamides has been shown to proceed with high regioselectivity, yielding α-amidoketones. rsc.org In the case of this compound, the reaction with water would likely involve the initial protonation of the β-carbon, followed by the attack of water at the α-carbon. Tautomerization of the resulting enol-amide intermediate would furnish the corresponding β-keto amide.

Hydroamination: The addition of amines to the ynamide triple bond can be catalyzed by transition metals. For instance, gold-catalyzed hydroamination of ynamides with aniline (B41778) derivatives proceeds under mild conditions to yield amidine products. nih.gov The reaction is believed to occur via nucleophilic addition of the amine to the gold-activated alkyne.

| Reaction | Catalyst/Conditions | Product Type | Ref |

| Hydration | Catalyst-free, heat | α-Amidoketone | rsc.org |

| Hydroamination | Gold catalyst, mild conditions | Amidine | nih.gov |

Nucleophilic Additions to the Activated Ynamide System

The polarized nature of the ynamide alkyne makes it an excellent substrate for various nucleophilic addition reactions. The regioselectivity of these additions can often be controlled by the reaction conditions. rsc.orgnih.gov

Under acidic conditions, nucleophilic attack is generally favored at the α-position, proceeding through a keteniminium ion intermediate. researchgate.net Conversely, basic conditions tend to favor a Michael-type addition at the β-position. researchgate.netresearchgate.net

A variety of nucleophiles have been successfully added to ynamide systems, including:

Aldehydes: In the presence of a zinc triflate catalyst and a chiral ligand like N-methylephedrine, ynamides can add to aldehydes in a catalytic and asymmetric fashion to produce N-substituted propargylic alcohols. nih.gov

Acyl Chlorides: Copper(I) iodide catalyzes the addition of ynamides to acyl chlorides, providing a convenient route to 3-aminoynones. nih.govacs.org

Thiols: Radical hydrothiolation of ynamides can be initiated by triethylborane, leading to the regioselective formation of (Z)-1-amino-2-thio-alkenes. nih.gov

| Nucleophile | Catalyst | Product | Ref |

| Aldehydes | Zn(OTf)₂, N-methylephedrine | N-substituted propargylic alcohols | nih.gov |

| Acyl Chlorides | Copper(I) iodide | 3-Aminoynones | nih.govacs.org |

| Thiols | Triethylborane/O₂ | (Z)-1-Amino-2-thio-alkenes | nih.gov |

Transition Metal-Catalyzed Transformations Involving the Alkyne

The alkyne moiety of this compound is a versatile handle for a multitude of transition metal-catalyzed reactions, enabling the construction of complex molecular architectures. rsc.orgnih.gov

Key transformations include:

Tandem Reactions: Ynamides are excellent partners in tandem reactions initiated by oxidation. For example, zinc and copper catalysts can initiate oxidation/C-H functionalization or oxidation/carbene metathesis cascades to form various nitrogen-containing heterocycles. nih.govacs.org

Cycloadditions: Gold catalysts can activate the ynamide towards formal [4+3] cycloadditions with epoxides to generate seven-membered oxacycles. nih.gov

Annulations: Both transition metals and acids can catalyze the intermolecular annulation of ynamides, providing regioselective access to structurally important amino-heterocycles. rsc.org

Coupling Reactions: Palladium catalysts can be used for homocoupling reactions, while copper(I) oxide nanoparticles can catalyze the synthesis of ynamides from carbamates and 2-bromo-1-iodoalkenes. thieme-connect.com

These catalytic systems often proceed through intermediates like α-imino gold carbenes or vinyl metal species, showcasing the diverse reactivity pathways available to the ynamide functional group. nih.govacs.org

Reactivity of the Amide Linkage

While much of the focus is on the reactive alkyne, the N,N-diphenyl amide linkage of the molecule also possesses its own characteristic reactivity.

Hydrolysis Mechanisms Under Acidic and Basic Conditions

The amide bond can be cleaved through hydrolysis under both acidic and basic conditions, although amides are generally quite resistant to this transformation. wikipedia.org

Acidic Hydrolysis: This reaction is technically a reaction with water, catalyzed by acid. chemguide.co.uklibretexts.org The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers allow for the departure of diphenylamine (B1679370) as the leaving group (which will be protonated under the acidic conditions), ultimately forming pent-2-ynoic acid (which would likely isomerize or react further) and diphenylammonium ion. This process is generally considered irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com

Basic Hydrolysis: Under basic conditions, the reaction involves a nucleophilic attack by a hydroxide (B78521) ion on the amide carbonyl carbon. chemguide.co.uk This forms a tetrahedral intermediate which then collapses, expelling the diphenylamide anion as the leaving group. A subsequent acid-base reaction between the carboxylic acid and the strongly basic diphenylamide anion would yield the carboxylate salt and diphenylamine. This reaction typically requires heating. chemguide.co.uklibretexts.org

Functional Group Interconversions of the Amide

The amide functional group can, in principle, be converted into other functional groups. However, for a complex molecule like this compound, these transformations would need to be chemoselective to avoid reacting with the alkyne or hydroxyl moieties. General amide transformations include reduction to amines or dehydration to nitriles. vanderbilt.edu Given the other reactive sites in the molecule, such interconversions would likely be challenging and require carefully chosen reagents.

Transamidation Reactions

Transamidation is a reaction where an amide reacts with an amine to form a new amide. wikipedia.org This reaction is typically difficult due to the low reactivity of the amide bond and requires catalysis. wikipedia.orgorganic-chemistry.org Catalysts for this transformation include Lewis acids, organometallic complexes, and certain iron salts. wikipedia.orgorganic-chemistry.org For this compound, a catalyzed reaction with a primary or secondary amine could potentially displace diphenylamine to form a new ynamide. The feasibility would depend on the ability of the catalyst to activate the amide carbonyl without interacting with the alkyne.

Reactivity of the Secondary Hydroxyl Group

The secondary alcohol in this compound is a key site for synthetic modification. Its reactivity is typical of secondary alcohols, allowing for oxidation, esterification, and etherification, as well as stereochemical inversion via reactions like the Mitsunobu.

The secondary hydroxyl group can be readily oxidized to the corresponding ketone, 4-oxo-N,N-diphenylpent-2-ynamide. Several standard oxidation protocols are applicable, each with its own set of advantages regarding reaction conditions and functional group tolerance. alfa-chemistry.comwikipedia.orguni-ruse.bg

Corey-Kim Oxidation: This method utilizes the Corey-Kim reagent, generated in situ from N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS). alfa-chemistry.comwikipedia.orgnrochemistry.com The reaction is typically performed at low temperatures and is known for its mild conditions, making it suitable for substrates with sensitive functional groups. wikipedia.orgjkchemical.com However, for propargylic alcohols, care must be taken to avoid the formation of the corresponding chloride as a side product. wikipedia.org

Dess-Martin Oxidation: Employing the Dess-Martin periodinane (DMP), this oxidation is known for its mild, neutral pH conditions and rapid reaction times at room temperature. wikipedia.orgtcichemicals.comwikipedia.org It offers high chemoselectivity and is compatible with a wide array of functional groups, making it a preferred method in modern organic synthesis. wikipedia.orgorganic-chemistry.org

Jones Oxidation: This classical method uses chromic acid (generated from chromium trioxide in sulfuric acid and acetone) to oxidize secondary alcohols to ketones. organic-chemistry.orgwikipedia.orgalfa-chemistry.com While effective and inexpensive, the harsh acidic conditions and the use of toxic chromium reagents limit its application for complex molecules with acid-sensitive functionalities. organic-chemistry.orgorganicchemistrytutor.com

Moffatt and Swern Oxidations (DMSO-based): These related oxidations utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., a carbodiimide (B86325) in the Moffatt oxidation, or oxalyl chloride/trifluoroacetic anhydride (B1165640) in the Swern oxidation) to effect the oxidation. wikipedia.orgorganicreactions.orgorganic-chemistry.org These methods are prized for their mild conditions and high efficiency. wikipedia.orgorganic-chemistry.org A key consideration is the formation of the malodorous dimethyl sulfide as a byproduct. organic-chemistry.org

Table 1: Overview of Oxidation Reactions of this compound

| Oxidation Method | Reagents | Expected Product | General Conditions |

| Corey-Kim | NCS, DMS, Et3N | 4-oxo-N,N-diphenylpent-2-ynamide | Low temperature (e.g., -25 °C to 0 °C) in a non-polar solvent like toluene. alfa-chemistry.comnrochemistry.com |

| Dess-Martin | Dess-Martin Periodinane (DMP) | 4-oxo-N,N-diphenylpent-2-ynamide | Room temperature in chlorinated solvents (e.g., CH2Cl2). wikipedia.orgorganic-chemistry.org |

| Jones | CrO3, H2SO4, Acetone | 4-oxo-N,N-diphenylpent-2-ynamide | Acidic conditions, typically at room temperature. organic-chemistry.orgchemistrysteps.com |

| Moffatt | DMSO, DCC, Pyridinium trifluoroacetate | 4-oxo-N,N-diphenylpent-2-ynamide | Room temperature. organicreactions.org |

| Swern | DMSO, (COCl)2, Et3N | 4-oxo-N,N-diphenylpent-2-ynamide | Low temperature (e.g., -78 °C) in CH2Cl2. wikipedia.orgorganic-chemistry.org |

The secondary hydroxyl group readily undergoes esterification and etherification, providing a means to introduce a wide variety of functional groups.

Esterification: This is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. This reaction leads to the formation of the corresponding ester.

Etherification: The Williamson ether synthesis is a common method for forming ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Product |

| Esterification | Acetyl chloride | 4-acetoxy-N,N-diphenylpent-2-ynamide |

| Esterification | Benzoyl chloride | 4-benzoyloxy-N,N-diphenylpent-2-ynamide |

| Etherification | Methyl iodide (after deprotonation) | 4-methoxy-N,N-diphenylpent-2-ynamide |

| Etherification | Benzyl bromide (after deprotonation) | 4-(benzyloxy)-N,N-diphenylpent-2-ynamide |

The Mitsunobu reaction is a powerful method for the stereospecific inversion of secondary alcohols. organic-chemistry.orgwikipedia.orgnih.gov When (R)-4-hydroxy-N,N-diphenylpent-2-ynamide is subjected to Mitsunobu conditions with a suitable nucleophile, such as a carboxylic acid, the reaction proceeds via an SN2 mechanism, resulting in the formation of the corresponding ester with inversion of the stereocenter to the (S)-configuration. wikipedia.orgnih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org

The mechanism involves the activation of the hydroxyl group by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophile in a backside attack, leading to the observed inversion of stereochemistry. organic-chemistry.orgnih.gov

Table 3: Stereochemical Inversion via Mitsunobu Reaction

| Starting Material | Reagents | Product | Stereochemistry |

| (R)-4-hydroxy-N,N-diphenylpent-2-ynamide | Benzoic acid, PPh3, DEAD | (S)-4-benzoyloxy-N,N-diphenylpent-2-ynamide | Inversion |

| (R)-4-hydroxy-N,N-diphenylpent-2-ynamide | Phthalimide, PPh3, DIAD | (S)-4-phthalimido-N,N-diphenylpent-2-ynamide | Inversion |

Rearrangement Reactions and Isomerizations

The ynamide functionality in this compound opens up possibilities for various rearrangement and isomerization reactions, often catalyzed by transition metals or promoted by bases.

Base-Promoted Isomerization: Propargyl amides can undergo base-induced isomerization to form chiral ynamides. acs.orgnih.gov While the starting material is already an ynamide, related isomerizations, such as the conversion to allenamides, are known for similar systems. nih.gov

Gold-Catalyzed Rearrangements: Gold catalysts are known to activate alkynes and facilitate rearrangements. For instance, propargylic esters of ynamides can undergo gold(I)-catalyzed cascade rearrangements. rsc.orgrsc.orgbath.ac.ukresearchgate.net If the hydroxyl group of this compound were to be esterified, the resulting propargylic ester could potentially undergo similar gold-catalyzed rearrangements to form highly functionalized enamides. rsc.org

Copper-Catalyzed Isomerization: There are reports of copper-catalyzed isomerizations of α-hydroxy ynamides, leading to the formation of oxazole (B20620) derivatives through a tandem decyclization-cyclization sequence, although this is specific to certain cyclic starting materials. thieme-connect.com

Application in Named Reactions and Broader Methodologies

The functional groups within this compound allow for its potential participation in various named reactions.

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an N-H or O-H containing compound. wikipedia.orgorganic-chemistry.org In the context of this compound, the secondary hydroxyl group is a potential substrate for this reaction. Coupling with an aryl boronic acid, such as phenylboronic acid, in the presence of a copper catalyst (e.g., Cu(OAc)2) and a suitable base, would be expected to yield the corresponding aryl ether, 4-phenoxy-N,N-diphenylpent-2-ynamide. organic-chemistry.org The N,N-diphenylamide moiety lacks an N-H bond and is therefore not expected to participate directly in a Chan-Lam coupling.

Table 4: Potential Chan-Lam Coupling of the Hydroxyl Group

| Coupling Partner | Catalyst System | Expected Product |

| Phenylboronic acid | Cu(OAc)2, Pyridine | 4-phenoxy-N,N-diphenylpent-2-ynamide |

| 4-Methoxyphenylboronic acid | Cu(OAc)2, Pyridine | 4-(4-methoxyphenoxy)-N,N-diphenylpent-2-ynamide |

Chugaev Reaction

The Chugaev reaction is a classic method for the dehydration of an alcohol to an alkene through the pyrolysis of a xanthate ester intermediate. wikipedia.orgalfa-chemistry.com This process occurs via a concerted, six-membered cyclic transition state, resulting in a syn-elimination, which offers predictable stereochemical control and avoids the carbocation rearrangements often seen in acid-catalyzed dehydrations. wikipedia.orgnrochemistry.com

For this compound, the secondary alcohol is a suitable substrate for this transformation. The reaction would proceed in two steps:

Xanthate Formation: The hydroxyl group at C4 is first deprotonated with a strong base (e.g., sodium hydride) and then treated with carbon disulfide (CS₂), followed by an alkylating agent like methyl iodide (CH₃I), to form the S-methyl xanthate ester.

Pyrolysis: The isolated xanthate is heated (typically 120-200 °C), inducing an intramolecular syn-elimination. wikipedia.org The sulfur atom of the thiocarbonyl abstracts a proton from the C5 methyl group, leading to the formation of a new double bond and yielding the corresponding (E)- or (Z)-N,N-diphenylpenta-2,4-dienamide, depending on the conformation during pyrolysis.

While no specific studies on this compound have been published, the reaction is well-established for secondary alcohols and is expected to proceed as described. nrochemistry.comchemistnotes.com

Mannich Reaction

The Mannich reaction is a three-component condensation that involves the aminoalkylation of a carbon acid. wikipedia.org The standard mechanism requires an enolizable carbonyl compound (or another substrate with an acidic α-proton), an aldehyde (often formaldehyde), and a primary or secondary amine. libretexts.org The amine and aldehyde first react to form an electrophilic iminium ion, which is then attacked by the enol form of the carbonyl compound. wikipedia.orglibretexts.org

This compound is not a suitable substrate for a classical Mannich reaction. The key limitation is the absence of an acidic proton alpha to the amide carbonyl. This position is occupied by the sp-hybridized carbon of the alkyne, which cannot be enolized. While there are protons on the C5 methyl group, they are not sufficiently acidic to participate in the reaction under standard Mannich conditions. Therefore, the molecule cannot act as the nucleophilic component required for the reaction to proceed.

Petasis Reaction

The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This transformation is valued for its operational simplicity and tolerance of a wide range of functional groups. nih.gov

In its standard form, this compound is not a direct substrate for the Petasis reaction, as it does not fit into the canonical roles of amine, carbonyl, or boronic acid. However, variations of the Petasis reaction exist that incorporate other components. For instance, four-component Petasis-like reactions have been developed that can incorporate alkynes to generate tertiary propargylamines. nih.gov In such a scenario, a pre-formed iminium ion (from an external amine and aldehyde) could potentially be attacked by a nucleophilic species derived from the ynamide, although this type of reactivity is not commonly reported for ynamides themselves acting as the nucleophile. A more plausible, though speculative, pathway would involve a prior transformation of the ynamide into one of the required components.

Ritter Reaction

The Ritter reaction provides a pathway to transform alcohols or alkenes into N-alkyl amides. wikipedia.org The mechanism involves the generation of a stable carbocation in the presence of a strong acid, which is then trapped by a nitrile solvent that acts as a nucleophile. organic-chemistry.org Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the final amide product. openochem.org

The secondary alcohol in this compound is an excellent precursor for a Ritter reaction. Under strongly acidic conditions (e.g., concentrated H₂SO₄ in acetonitrile), the hydroxyl group at C4 would be protonated and eliminated as water. This generates a secondary, propargylic carbocation at C4. This carbocation is relatively stable due to resonance delocalization with the adjacent alkyne. The nitrogen atom of the nitrile solvent (e.g., acetonitrile, CH₃CN) then attacks the carbocation, forming a nitrilium ion. Upon aqueous workup, this intermediate is hydrolyzed to yield a new amide functional group at the C4 position.

Predicted Transformation via Ritter Reaction:

| Starting Material | Reagents | Predicted Intermediate | Final Product |

| This compound | 1. CH₃CN, H₂SO₄2. H₂O | C4 Propargylic Carbocation | 4-(Acetamido)-N,N-diphenylpent-2-ynamide |

Sharpless Olefin Synthesis (via alkyne reduction/functionalization)

The term "Sharpless Olefin Synthesis" in this context refers to a sequence where the alkyne of this compound is first reduced to an alkene, creating an allylic alcohol, which is a key substrate for the renowned Sharpless Asymmetric Epoxidation. wikipedia.org This sequence allows for the synthesis of highly functionalized, chiral epoxy alcohols.

Step 1: Stereoselective Alkyne Reduction The internal alkyne can be stereoselectively reduced to either a (Z)- or (E)-alkene.

(Z)-Allylic Alcohol Synthesis: Reduction using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and H₂ gas would result in syn-addition of hydrogen across the triple bond, yielding the (Z)-allylic alcohol.

(E)-Allylic Alcohol Synthesis: A dissolving metal reduction (e.g., sodium in liquid ammonia) would produce the thermodynamically more stable (E)-allylic alcohol via an anti-addition mechanism.

Step 2: Sharpless Asymmetric Epoxidation The resulting (Z)- or (E)-allylic alcohol is an ideal substrate for the Sharpless epoxidation, which uses titanium tetra(isopropoxide), tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand to deliver an epoxide with high enantioselectivity. researchgate.net The facial selectivity is predictable using the Sharpless mnemonic. wikipedia.org

Predicted Stereochemical Outcomes:

| Allylic Alcohol Substrate | Sharpless Reagent | Predicted Epoxide Stereochemistry |

| (Z)-4-Hydroxy-N,N-diphenylpent-2-enamide | Ti(OiPr)₄, (+)-DET, TBHP | (2R, 3S)-Epoxy Alcohol |

| (Z)-4-Hydroxy-N,N-diphenylpent-2-enamide | Ti(OiPr)₄, (-)-DET, TBHP | (2S, 3R)-Epoxy Alcohol |

| (E)-4-Hydroxy-N,N-diphenylpent-2-enamide | Ti(OiPr)₄, (+)-DET, TBHP | (2R, 3R)-Epoxy Alcohol |

| (E)-4-Hydroxy-N,N-diphenylpent-2-enamide | Ti(OiPr)₄, (-)-DET, TBHP | (2S, 3S)-Epoxy Alcohol |

Complex Metal Hydride Reductions

The reduction of this compound with complex metal hydrides can affect both the ynamide and the alcohol functionalities, with the outcome depending on the reagent's reactivity. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is capable of reducing both amides and alkynes. chem-station.com Treatment of the substrate with excess LiAlH₄ would likely lead to the reduction of the diphenylamide to a diphenylaminomethyl group and the alkyne to a trans-alkene, ultimately yielding an allylic amine. The existing alcohol at C4 would remain.

Sodium Borohydride (NaBH₄): This is a much milder reagent that typically reduces aldehydes and ketones but is unreactive towards amides and isolated alkynes. libretexts.orgyoutube.com Therefore, NaBH₄ is expected to be unreactive with this compound under standard conditions.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is known for the partial reduction of esters and amides to aldehydes and imines, respectively, especially at low temperatures. Its reaction with the ynamide could potentially lead to the corresponding enamine or aldehyde (after hydrolysis), depending on the conditions.

Summary of Expected Reductions:

| Reagent | Functional Group(s) Reduced | Predicted Product(s) |

| LiAlH₄ (excess) | Amide and Alkyne | (E)-4-Hydroxy-N,N-diphenylpent-2-en-1-amine |

| NaBH₄ | None | No Reaction |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Amide and Alkyne | Similar to LiAlH₄ |

| DIBAL-H (-78 °C) | Amide (partial) | (E)-4-Hydroxy-N,N-diphenylpent-2-enal (after hydrolysis) |

Reactions with Organometallic Reagents

The polarized ynamide system is a prime target for nucleophilic attack by organometallic reagents. The mode of reaction depends heavily on the nature of the reagent (i.e., hard vs. soft nucleophile). numberanalytics.com

Organolithium Reagents (e.g., n-BuLi): These are "hard" nucleophiles and very strong bases. wikipedia.orglibretexts.org The primary and most rapid reaction with this compound would be the deprotonation of the acidic proton of the C4 hydroxyl group to form a lithium alkoxide. Subsequent nucleophilic attack at the amide carbonyl or the alkyne is possible but would require additional equivalents and harsher conditions.

Organocuprates (e.g., (CH₃)₂CuLi): Gilman reagents are "soft" nucleophiles that are well-known for undergoing 1,4-conjugate addition to α,β-unsaturated carbonyl systems. chemistrysteps.com The ynamide in the target molecule functions as an alkyne analogue of an α,β-unsaturated carbonyl system. Therefore, an organocuprate is expected to add to the β-carbon (C3) of the alkyne. This addition typically occurs with anti-stereoselectivity, and subsequent protonation of the intermediate would yield a highly substituted (E)-enamide. youtube.com

Predicted Organometallic Reactivity:

| Reagent Type | Primary Site of Reaction | Predicted Outcome/Product |

| Organolithium (RLi) | C4-OH Proton | Deprotonation to form lithium alkoxide |

| Organocuprate (R₂CuLi) | C3 of Alkyne (Conjugate Addition) | (E)-3-Alkyl-4-hydroxy-N,N-diphenylpent-2-enamide |

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy N,n Diphenylpent 2 Ynamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in the structural elucidation.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their coupling interactions. The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Expected chemical shifts are based on known values for similar functional groups. oregonstate.eduacs.orgchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | Carbonyl (C=O) | - | ~155-165 |

| C2 | Alkynyl (C≡C) | - | ~80-90 |

| C3 | Alkynyl (C≡C) | - | ~75-85 |

| C4 | Methine (CH-OH) | ~4.5-5.0 (q) | ~55-65 |

| C5 | Methyl (CH₃) | ~1.4-1.6 (d) | ~20-25 |

| C-ipso (Ph) | Aromatic | - | ~140-145 |

| C-ortho (Ph) | Aromatic | ~7.2-7.4 (m) | ~125-130 |

| C-meta (Ph) | Aromatic | ~7.2-7.4 (m) | ~128-132 |

| C-para (Ph) | Aromatic | ~7.1-7.3 (m) | ~124-128 |

| OH | Hydroxyl | Variable | - |

Note: Chemical shifts are highly dependent on the solvent and concentration. Phenyl protons would likely appear as a complex multiplet.

2D NMR Spectroscopy: To unambiguously assign these resonances, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the methine proton at C4 and the methyl protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations would include:

The methine proton (H4) to the alkynyl carbons (C2 and C3) and the carbonyl carbon (C1).

The methyl protons (H5) to the methine carbon (C4) and the alkynyl carbon (C3).

The ortho-protons of the phenyl rings to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. For conformational analysis, NOESY could show correlations between the phenyl protons and other parts of the molecule, helping to define the preferred orientation of the diphenylamino group.

The N,N-diphenylamide group can exhibit restricted rotation around the C-N bond, potentially leading to dynamic effects observable by NMR. nih.govnih.govresearchgate.net Variable temperature (VT) NMR studies could be employed to study this dynamic behavior. At low temperatures, separate signals for the non-equivalent phenyl rings might be observed if the rotation is slow on the NMR timescale. The energy barrier for this rotation could be calculated using coalescence temperature data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. acs.orgillinois.eduresearchgate.netresearchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C≡C bond and the aromatic rings. chemicalbook.comresearchgate.netaps.orgnih.govchemicalbook.com

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500-3300 | Weak | Broad (IR) |

| C-H stretch (aromatic) | 3100-3000 | Strong | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Strong | Medium |

| C≡C stretch (alkyne) | 2260-2100 | Strong | Weak to medium (IR) |

| C=O stretch (amide) | 1680-1630 | Medium | Strong (IR) |

| C=C stretch (aromatic) | 1600, 1475 | Strong | Strong |

| C-N stretch (amide) | 1400-1200 | - | Medium |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition (C₁₇H₁₅NO₂). The fragmentation pattern in the mass spectrum provides further structural evidence. jove.comunl.ptnih.govrsc.orgacs.org

A plausible fragmentation pathway for 4-hydroxy-N,N-diphenylpent-2-ynamide would likely involve initial cleavage of the bonds adjacent to the functional groups. The most probable fragmentation would be the cleavage of the amide C-N bond, which is a common pathway for amides. unl.ptnih.govrsc.org

Proposed Key Fragmentation Steps:

α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form an ion at [M-15]⁺.

Amide Bond Cleavage: Cleavage of the C1-N bond to generate a diphenylamine (B1679370) radical cation and an acylium ion, or more likely, the formation of a stable diphenylaminyl radical and an acylium ion at m/z 97.

Loss of Water: Dehydration involving the hydroxyl group to form an ion at [M-18]⁺.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration (for (R)-enantiomer)

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.orgnih.govcaltech.edu For the (R)-enantiomer of this compound, a successful crystallographic analysis would provide:

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the crystal lattice.

Information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Unambiguous determination of the absolute configuration at the C4 stereocenter, confirming it as (R). This is typically achieved by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization and Conformational Insights

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgacs.orgyoutube.comyoutube.com For the (R)-enantiomer of this compound, the CD spectrum would be a unique fingerprint.

The spectrum would show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule (the phenyl rings and the ynone system).

Theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) could be used to predict the CD spectrum for the (R)-configuration, and comparison with the experimental spectrum would provide strong evidence for the assignment of the absolute configuration in solution.

Computational and Theoretical Studies on 4 Hydroxy N,n Diphenylpent 2 Ynamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical nature of 4-hydroxy-N,N-diphenylpent-2-ynamide. These calculations provide a molecular-level understanding of its structure and electronic properties.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For a flexible molecule such as this, a comprehensive conformational analysis is crucial. This involves exploring the rotation around several key single bonds: the C-C bond of the hydroxypropyl group and the N-C bonds of the diphenylamino group.

Studies on similar tertiary amides and propargyl systems have shown that multiple stable conformers can exist, often separated by small energy barriers. researchgate.net The identification of the global minimum energy conformer, as well as other low-energy rotamers, is essential for accurately predicting other molecular properties. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Geometric Parameters for the Ynamide Core of this compound (Note: These are typical values based on DFT calculations of related ynamide structures and serve as a representative example.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡C | ~ 1.23 Å |

| N-C(sp) | ~ 1.35 Å | |

| C=O (Amide) | ~ 1.22 Å | |

| Bond Angle | N-C≡C | ~ 178° |

| C≡C-C | ~ 177° | |

| Dihedral Angle | C(phenyl)-N-C(phenyl)-C(sp) | Varies with conformation |

This table is interactive. Click on the headers to sort.

The electronic properties of ynamides are largely governed by the interaction between the electron-donating nitrogen atom and the electron-accepting alkyne functionality. nih.gov This polarization is a defining characteristic of ynamide reactivity. nih.gov Electronic structure analysis provides quantitative insights into this behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the adjacent π-system of the alkyne, reflecting its nucleophilic character. researchgate.netresearchgate.net The LUMO is anticipated to be distributed along the alkyne's π* orbitals, indicating the site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A Mulliken charge distribution analysis would likely show a significant negative charge on the nitrogen atom and the β-alkyne carbon, with a positive charge on the α-alkyne carbon, further illustrating the inherent polarization of the ynamide functional group.

Table 2: Representative Predicted Electronic Properties for this compound (Note: These values are representative examples based on DFT calculations for similar organic molecules.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

This table is interactive. Click on the headers to sort.

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. nih.govnih.gov

Vibrational Frequencies (IR Spectroscopy): The calculated infrared (IR) spectrum for this compound would exhibit characteristic vibrational modes. The most prominent would be the stretching frequency of the alkyne (C≡C) bond, typically predicted in the 2200-2250 cm⁻¹ region, and the amide carbonyl (C=O) stretch. The O-H stretch from the hydroxyl group would also be a key feature, appearing as a broad band around 3400 cm⁻¹.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a standard application of DFT. arxiv.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can obtain theoretical chemical shifts that typically correlate well with experimental data. youtube.com This is invaluable for assigning specific signals to the correct atoms within the molecule.

Table 3: Predicted Characteristic Spectroscopic Data for this compound (Note: These are representative values based on computational predictions for analogous functional groups.)

| Spectroscopy | Functional Group | Predicted Shift/Frequency |

| ¹³C NMR | C≡C -N | ~ 80-90 ppm |

| ¹³C NMR | C ≡C-N | ~ 65-75 ppm |

| ¹H NMR | CH(OH) | ~ 4.0-4.5 ppm |

| IR | C≡C Stretch | ~ 2230 cm⁻¹ |

| IR | O-H Stretch | ~ 3400 cm⁻¹ (broad) |

This table is interactive. Click on the headers to sort.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for mapping the entire course of a chemical reaction, providing a detailed energy landscape from reactants to products. rsc.org

For any proposed reaction involving this compound, such as its synthesis via copper-catalyzed coupling or its participation in a cycloaddition, computational modeling can identify the structure of the transition state (TS). rsc.orgresearchgate.net The TS represents the highest energy point along the reaction coordinate.

By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. This value is fundamentally important as it dictates the reaction rate. A high activation energy implies a slow reaction, while a low barrier suggests a facile transformation. Computational studies on ynamide reactions have successfully rationalized experimental observations by calculating and comparing activation energies for different possible pathways. rsc.orgnih.gov

Connecting the energies of the reactants, intermediates, transition states, and products allows for the construction of a complete reaction energy profile. rsc.org This profile provides a visual and quantitative description of the entire reaction mechanism. For instance, in a potential gold-catalyzed cyclization of this compound, DFT calculations could map out the energy changes associated with initial π-acid activation of the alkyne, subsequent intramolecular nucleophilic attack by the hydroxyl group, and final catalyst regeneration. rsc.org Such profiles are crucial for understanding reaction selectivity (chemo-, regio-, and stereoselectivity) by comparing the energy barriers of competing pathways.

Table 4: Hypothetical Energy Profile for a Generic Transformation of this compound (Note: These relative energy values are for illustrative purposes to demonstrate a reaction energy profile.)

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., this compound + reagent) |

| Transition State 1 (TS1) | +22.5 | Energy barrier for the first step |

| Intermediate | +5.2 | A stable species formed during the reaction |

| Transition State 2 (TS2) | +18.0 | Energy barrier for the second step |

| Products | -15.0 | Final products of the reaction |

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between the solute (this compound) and solvent molecules, MD can provide a detailed understanding of solvation effects and the nature of intermolecular forces.

In a hypothetical MD simulation study, a single molecule of this compound would be placed in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent, to mimic physiological or reaction conditions. The system's energy is minimized, and then it is gradually heated and equilibrated to the desired temperature and pressure. The simulation is then run for a duration sufficient to observe the dynamic behavior of the molecule, often on the scale of nanoseconds to microseconds. nih.gov

Analysis of the simulation trajectory would reveal key information about the solvation shell surrounding the compound. For instance, the radial distribution function can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the this compound molecule. This would highlight which parts of the molecule are more likely to engage in hydrogen bonding or other non-covalent interactions with the solvent. The hydrogen bonding between the hydroxyl group of the compound and water molecules, for example, could be quantified to understand its stability and dynamics.

Furthermore, MD simulations can elucidate the conformational flexibility of this compound in solution. By tracking the dihedral angles of the rotatable bonds, the preferred conformations of the molecule in a solvated state can be identified. This is crucial as the three-dimensional structure of a molecule often dictates its biological activity.

A potential study could involve running simulations in different solvents to compare how the solvent environment influences the compound's conformation and intermolecular interactions. The insights gained from such simulations are fundamental for understanding the compound's solubility, stability, and how it might behave in a complex biological environment.

In Silico Exploration of Potential Biological Interactions (excluding clinical aspects)

In silico methods are instrumental in the early stages of drug discovery for predicting the potential biological activity of a compound and identifying its likely molecular targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Given the chemical structure of this compound, several classes of enzymes could be proposed as potential biological targets. The ynamide functional group is a bioisostere for other functionalities and has been explored in the context of enzyme inhibition. For instance, ynamides have been investigated as potential inhibitors of proteases or kinases. The hydroxyphenyl group is also a common feature in many enzyme inhibitors.

A hypothetical molecular docking study could be performed against a panel of selected protein targets. The three-dimensional structure of this compound would be generated and optimized for its geometry. The crystal structures of the target proteins would be obtained from a repository like the Protein Data Bank.

The docking process would involve placing the ligand in the binding site of the receptor and using a scoring function to evaluate the binding affinity, typically expressed in kcal/mol. The results would be analyzed to identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

Below is a hypothetical data table summarizing the results of such a docking study against three potential enzyme targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Mitogen-activated protein kinase p38 alpha | 1A9U | -7.9 | Lys53, Met109, Gly110 |

| Cathepsin K | 3OVZ | -8.2 | Cys25, Gly66, Asn163 |

These hypothetical results would suggest that this compound has a good binding affinity for these targets, warranting further experimental validation.

Pharmacophore modeling is another important in silico technique used in drug discovery. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity.

Starting with the three-dimensional structure of this compound, a pharmacophore model could be generated. This model would typically consist of features such as hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors (from the carbonyl oxygen), and hydrophobic/aromatic regions (from the diphenyl groups).

This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.com The aim is to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. This approach allows for the rapid identification of a diverse set of potential lead compounds for further investigation.

The virtual screening process would involve the following steps:

Database Preparation: A large database of chemical compounds is prepared, with each molecule having a 3D conformation generated.

Pharmacophore-based Search: The generated pharmacophore model for this compound is used to filter the database, retaining only those molecules that match the pharmacophore query.

Hit Filtering: The resulting hits are often further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) to select for compounds with favorable physicochemical properties for drug development.

Docking of Hits: The top-ranked hits from the virtual screening could then be subjected to molecular docking studies, as described in the previous section, to refine the selection and prioritize compounds for experimental testing.

This combined approach of pharmacophore modeling and virtual screening is a time and cost-effective strategy for expanding the chemical space around a lead compound and discovering novel molecules with potential therapeutic value.

Applications of 4 Hydroxy N,n Diphenylpent 2 Ynamide in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Complex Organic Synthesis

Ynamides, as a class of compounds, are recognized for their versatility as building blocks in organic synthesis. nih.gov The electron-donating nitrogen atom polarizes the carbon-carbon triple bond, leading to unique reactivity and selectivity in various chemical transformations. nih.gov This makes them valuable intermediates for constructing complex molecular architectures.

Precursor in the Synthesis of Natural Products and Bioactive Molecules

The most prominent and well-documented application of 4-hydroxy-N,N-diphenylpent-2-ynamide is its role as a key intermediate in the synthesis of Vorapaxar. Vorapaxar is a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), developed for the prevention of thrombotic cardiovascular events.

In the synthesis of Vorapaxar, the specific stereoisomer, (R)-4-hydroxy-N,N-diphenylpent-2-ynamide, serves as a crucial building block. Its chirality and functional groups are essential for constructing the complex tricycle of the final drug product. The synthesis highlights the importance of this ynamide in providing a foundational piece of the target molecule's carbon skeleton and stereochemistry.

Beyond its role in the synthesis of Vorapaxar, there is limited publicly available information detailing the use of this compound as a precursor for other specific natural products or bioactive molecules.

Contributions to the Development of Advanced Materials

The unique electronic and structural properties of alkynes and their derivatives have led to their incorporation into various advanced materials. However, the specific contributions of this compound in this field are not well-documented.

Incorporation into Polymer Architectures for Tailored Properties

The presence of a hydroxyl group and an alkyne suggests that this compound could potentially be used as a monomer or a functional additive in polymerization reactions. For instance, diols are known to be versatile precursors for the synthesis of polymers like polyurethanes. researchgate.net However, there is no available research that demonstrates the incorporation of this compound into specific polymer architectures to achieve tailored properties.

Design of Optoelectronic Materials Through Conjugation (if applicable to alkyne functionality)

The conjugated system of the alkyne and the aromatic rings in this compound could theoretically be exploited in the design of optoelectronic materials. Conjugated organic molecules can exhibit interesting photophysical properties. Despite this potential, there is no scientific literature that reports the use of this specific compound in the design or synthesis of optoelectronic materials.

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

Ynamides are known to undergo a wide array of chemical transformations, making them valuable substrates for the development of new synthetic methods. researchgate.net These reactions include cycloadditions, transition-metal-catalyzed couplings, and hydrofunctionalizations, among others. nih.gov These methodologies leverage the unique electronic nature of the ynamide functional group to access a variety of nitrogen-containing heterocycles and other complex structures.

Exploration of Biological Activities and Interactions Mechanistic and Target Oriented

In Vitro Studies on Biological Pathways and Targets

No specific in vitro studies on the biological pathways or molecular targets of 4-hydroxy-N,N-diphenylpent-2-ynamide have been reported in the scientific literature. The following subsections are therefore discussed in a hypothetical context.

There is no published data from enzyme inhibition or activation assays for this compound. Generally, molecules containing an ynamide functional group can be explored for their potential to interact with various enzymes. The triple bond in the structure could potentially act as a Michael acceptor or participate in covalent interactions with active site residues of certain enzymes, but this remains speculative without experimental data.

No receptor binding affinity studies for this compound have been documented. To determine if this compound interacts with specific receptors, a screening process involving radioligand binding assays against a panel of known receptors would be necessary.

Information regarding the cellular uptake and subcellular localization of this compound is not available. Such studies would typically involve techniques like fluorescence microscopy, using a fluorescently tagged version of the compound, or mass spectrometry to quantify its presence in different cellular compartments.

As no specific biological effects have been documented for this compound, the elucidation of its mechanism of action has not been undertaken. Target identification would be a subsequent step following the observation of a consistent biological effect.

Structure-Activity Relationship (SAR) Studies Based on Analogues of this compound